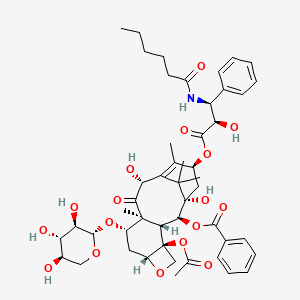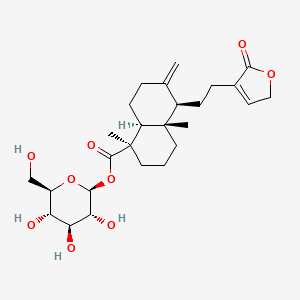
ent-Labda-8(17),13-dien-16,15-olid-19-oic acid glucosyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related ent-labdane diterpenes involves advanced organic chemistry techniques. For example, Tao et al. (2005) describe a facile method for preparing ent-l6α-hydroxy-15β-hydroxymethylbeyeran-19-oic acid and its ethyl ester, utilizing a novel reaction mechanism via the Tollens' reaction, highlighting the innovative approaches in synthesizing complex diterpenes with significant bioactivity against glycosidases (Tao et al., 2005).
Molecular Structure Analysis
The molecular structure of ent-labdane derivatives is elucidated primarily through spectroscopic methods such as NMR. Habtemariam et al. (1991) provide an example by identifying novel ent-labdane diterpenes isolated from "Premna oligotricha" using NMR, establishing their structure through detailed spectroscopic analysis (Habtemariam et al., 1991).
Chemical Reactions and Properties
The chemical reactivity of ent-labdane diterpenes, including hydroxylation and glucosidation, is notable. Yang et al. (2004) demonstrate the hydroxylation and glucosidation of ent-16beta-Hydroxybeyeran-19-oic acid by microorganisms, leading to novel compounds with enhanced antihypertensive activity, showcasing the compound's chemical versatility (Yang et al., 2004).
Physical Properties Analysis
The physical properties of ent-labdane glycosides, such as solubility and stability, play a crucial role in their biological activity and application. Waridel et al. (2004) investigated ent-labdane glycosides from "Potamogeton lucens," providing insights into their algicidal activity and contributing to understanding the physical properties of these compounds (Waridel et al., 2004).
Chemical Properties Analysis
The chemical properties, including the reactivity towards various chemical agents and conditions, are critical for understanding the functional applications of ent-labdane derivatives. Bosco et al. (2010) explore the use of polyoxometalates as catalysts for synthesizing glucuronic acid esters, a process relevant to modifying ent-labdane derivatives for various applications, indicating the broad chemical utility of these compounds (Bosco et al., 2010).
Scientific Research Applications
Cytotoxic and Apoptosis-Inducing Agents
Glycosides, including acacic acid-type saponins (AATS), have shown promise as cytotoxic and apoptosis-inducing agents. These compounds, derived from the Leguminosae family, exhibit potential in cancer therapy due to their ability to induce cell death in cancerous cells. The specific configurations and esterification patterns of these glycosides, such as those with a (6S) configuration and various oligosaccharide moieties, are crucial for their bioactivity. The relevance to ent-Labda-8(17),13-dien-16,15-olid-19-oic acid glucosyl ester lies in the structural similarities and potential for similar bioactivities, making it a candidate for anticancer research (Lacaille‐Dubois et al., 2011).
Enzymatic Roles in Drug Metabolism
The study of esterases, including those involved in drug metabolism, highlights the importance of ester and glycosyl ester hydrolysis in activating or detoxifying therapeutic drugs. This area of research is crucial for understanding how drugs are processed in the body and for developing new therapeutic agents with optimized pharmacokinetic profiles. The relevance to ent-Labda-8(17),13-dien-16,15-olid-19-oic acid glucosyl ester could involve its potential as a substrate or inhibitor of specific esterases, impacting drug efficacy and safety (Fukami & Yokoi, 2012).
Plant and Environmental Health
Research on polysaccharides, such as glucans and xylans, and their pyrolysis products, sheds light on the environmental and agricultural applications of glycosyl esters. Understanding the pyrolytic behavior of these compounds can inform the development of biofuels and environmentally friendly pesticides. The structural and functional similarities suggest that ent-Labda-8(17),13-dien-16,15-olid-19-oic acid glucosyl ester could have applications in these areas, contributing to sustainable agriculture and energy production (Ponder & Richards, 2010).
Future Directions
Mechanism of Action
Target of Action
The primary target of the compound 19-[(beta-D-glucopyranosyl)oxy]-19-oxo-ent-labda-8(17),13-dien-16,15-olide, also known as ent-Labda-8(17),13-dien-16,15-olid-19-oic acid glucosyl ester, is lipopolysaccharide-activated macrophages . Macrophages play a crucial role in the immune system, responsible for detecting, engulfing and destroying pathogens and apoptotic cells.
Mode of Action
This compound interacts with its target by inhibiting the production of nitric oxide (NO) in lipopolysaccharide-activated macrophages . Nitric oxide is a reactive free radical which acts as a bioregulatory agent and, despite its high reactivity, is a fundamental part of several key physiological processes.
Biochemical Pathways
The inhibition of nitric oxide production affects the nitric oxide synthases (NOS) pathway . This pathway is critical in several physiological and pathological processes. The downstream effects of this inhibition are yet to be fully understood and are a topic of ongoing research.
Pharmacokinetics
Its solubility in various solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone has been reported , which could influence its bioavailability and pharmacokinetics.
Result of Action
The primary result of the action of this compound is the inhibition of nitric oxide production . This can modulate the immune response, as nitric oxide is involved in various immune processes, including the regulation of immune cell activation and direct antimicrobial, antiviral, and antitumor activities.
properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4aS,5R,8aS)-1,4a-dimethyl-6-methylidene-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O9/c1-14-5-8-18-25(2,16(14)7-6-15-9-12-33-22(15)31)10-4-11-26(18,3)24(32)35-23-21(30)20(29)19(28)17(13-27)34-23/h9,16-21,23,27-30H,1,4-8,10-13H2,2-3H3/t16-,17-,18+,19-,20+,21-,23+,25+,26-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMGXPVENJOYMP-JXXQLXEWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC(=C)C2CCC3=CCOC3=O)(C)C(=O)OC4C(C(C(C(O4)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CCC(=C)[C@H]2CCC3=CCOC3=O)(C)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6aR,9R,10aR)-7-(1,1,2,2,3,3,3-heptadeuteriopropyl)-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline;methanesulfonic acid](/img/structure/B1151648.png)
![(3S,4S,5S,6S)-6-(11-carbamoylbenzo[b][1]benzazepin-5-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1151652.png)
![(8R,10R,13S)-13-methyl-6-methylidene-10-(trideuteriomethyl)-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B1151653.png)
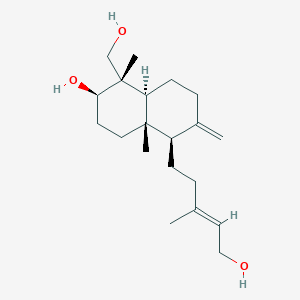
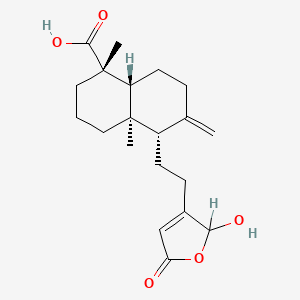
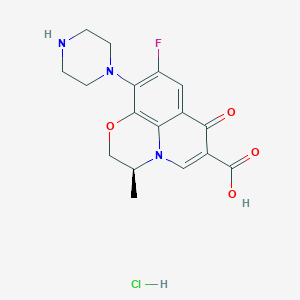
![(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1151660.png)
